Thalidomide-O-amido-C8-NH2 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-amido-C8-NH2 hydrochloride is a synthetic conjugate of an E3 ligase ligand-linker, which combines a cereblon ligand derived from Thalidomide and a linker . This compound is primarily utilized in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are bifunctional molecules designed to induce targeted protein degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-amido-C8-NH2 hydrochloride involves the conjugation of a cereblon ligand derived from Thalidomide with a linker . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the preparation involves peptide coupling reactions and reductive amination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. The compound is typically synthesized in research laboratories for scientific purposes and is not produced on a large industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-O-amido-C8-NH2 hydrochloride undergoes various chemical reactions, including:
Peptide Coupling Reactions: Utilized in the synthesis of the compound itself.
Reductive Amination: A common method for attaching linkers to the cereblon ligand.
Common Reagents and Conditions
Peptide Coupling Reagents: Such as carbodiimides and coupling agents like HATU or EDC.
Reductive Amination Reagents: Typically involves reducing agents like sodium cyanoborohydride.
Major Products Formed
The major product formed from these reactions is this compound itself, which can be further utilized in the synthesis of PROTACs .
Aplicaciones Científicas De Investigación
Thalidomide-O-amido-C8-NH2 hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
Thalidomide-O-amido-C8-NH2 hydrochloride functions by binding to cereblon, an E3 ubiquitin ligase, through its cereblon ligand component . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation . The linker component of the compound allows for the attachment of various targeting ligands, enabling the selective degradation of specific proteins .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound from which the cereblon ligand is derived.
Pomalidomide: Another derivative of Thalidomide with similar cereblon-binding properties.
Lenalidomide: A Thalidomide analog with enhanced immunomodulatory effects.
Uniqueness
Thalidomide-O-amido-C8-NH2 hydrochloride is unique due to its specific design as a PROTAC component, combining a cereblon ligand with a linker to facilitate targeted protein degradation . This distinguishes it from other Thalidomide derivatives that primarily function as immunomodulatory agents .
Propiedades
Fórmula molecular |
C23H31ClN4O6 |
---|---|
Peso molecular |
495.0 g/mol |
Nombre IUPAC |
N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride |
InChI |
InChI=1S/C23H30N4O6.ClH/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);1H |
Clave InChI |
KPPZEDZTBDIUJN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.